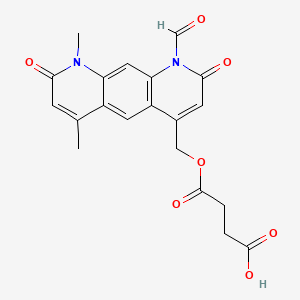
Nybomycin succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nybomycin succinate is a derivative of the natural product nybomycin, which belongs to the pyridoquinolinedione class of compounds. Nybomycin and its derivatives have garnered significant attention due to their unique ability to act as “reverse antibiotics,” effectively targeting fluoroquinolone-resistant bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nybomycin succinate involves several steps, starting from the natural product nybomycin. The key steps include the formation of the pyridoquinolinedione core and subsequent functionalization to introduce the succinate moiety. The synthetic route typically involves:
Formation of the pyridoquinolinedione core: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization: Introduction of the succinate group through esterification reactions using succinic anhydride or succinic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of efficient catalysts, optimization of reaction conditions, and purification techniques to obtain high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Nybomycin succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinolinedione derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Nybomycin succinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyridoquinolinedione chemistry and developing new synthetic methodologies.
Biology: Investigated for its ability to target fluoroquinolone-resistant bacteria, making it a valuable tool in antimicrobial resistance research.
Medicine: Potential therapeutic applications as an antibiotic, especially against resistant bacterial strains.
Industry: Potential use in the development of new antibiotics and other pharmaceutical agents.
Mecanismo De Acción
Nybomycin succinate exerts its effects by targeting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and cell division in bacteria. This compound binds to the quinolone-resistance determining region (QRDR) of these enzymes, disrupting their function and leading to bacterial cell death. This mechanism is particularly effective against fluoroquinolone-resistant bacteria, as it can reverse the resistance by targeting mutated topoisomerases .
Comparación Con Compuestos Similares
Nybomycin succinate is unique compared to other similar compounds due to its “reverse antibiotic” properties. Similar compounds include:
Deoxynybomycin: Another member of the nybomycin family, also exhibiting activity against fluoroquinolone-resistant bacteria.
Fluoroquinolones: A class of antibiotics that target type II topoisomerases but are often rendered ineffective due to resistance.
Rubromycins: Compounds with similar structural features but different biological activities, such as antifungal properties.
This compound stands out due to its ability to target resistant bacterial strains and its potential to be used in combination with other antibiotics to overcome resistance .
Propiedades
Número CAS |
5978-64-3 |
|---|---|
Fórmula molecular |
C20H18N2O7 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
4-[(1-formyl-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinolin-4-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H18N2O7/c1-11-5-17(24)21(2)15-8-16-14(7-13(11)15)12(6-18(25)22(16)10-23)9-29-20(28)4-3-19(26)27/h5-8,10H,3-4,9H2,1-2H3,(H,26,27) |
Clave InChI |
XGSMZMKNFPOBKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)COC(=O)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
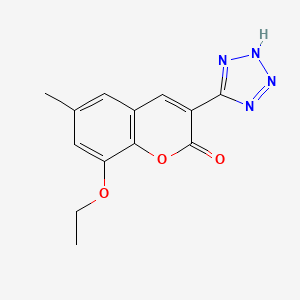
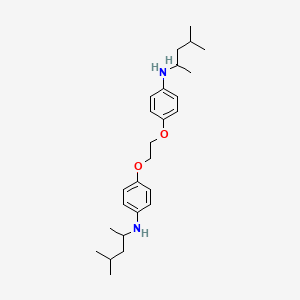
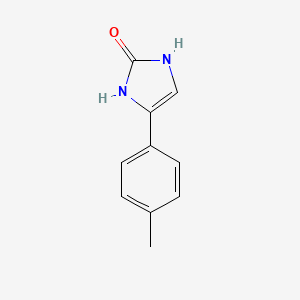
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
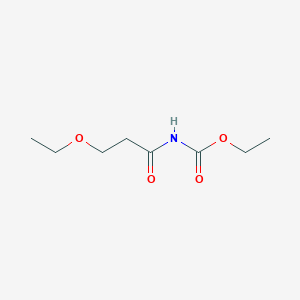
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
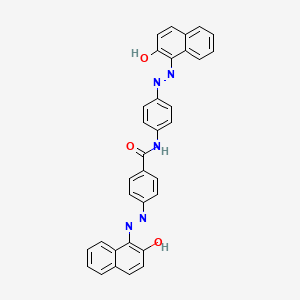
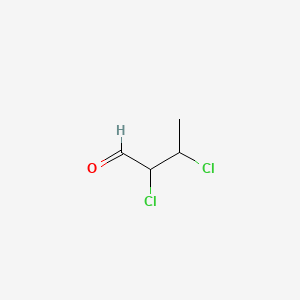
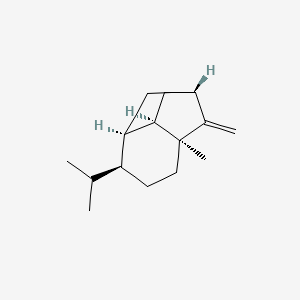
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
